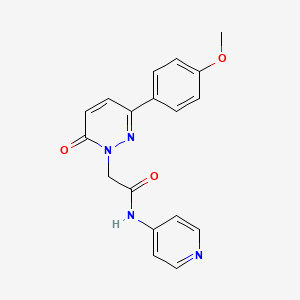

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

CAS No.:

Cat. No.: VC9697658

Molecular Formula: C18H16N4O3

Molecular Weight: 336.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H16N4O3 |

|---|---|

| Molecular Weight | 336.3 g/mol |

| IUPAC Name | 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-pyridin-4-ylacetamide |

| Standard InChI | InChI=1S/C18H16N4O3/c1-25-15-4-2-13(3-5-15)16-6-7-18(24)22(21-16)12-17(23)20-14-8-10-19-11-9-14/h2-11H,12H2,1H3,(H,19,20,23) |

| Standard InChI Key | KVBHMGWPYPJOAN-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NC=C3 |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NC=C3 |

Introduction

Structural Components

-

Pyridazine Ring: This is a six-membered heterocyclic ring containing two nitrogen atoms. Pyridazine derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.

-

Methoxyphenyl Group: This group is known for its electron-donating properties, which can influence the compound's reactivity and biological activity.

-

Acetamide Functional Group: This group is commonly found in pharmaceuticals and can contribute to the compound's solubility and interaction with biological targets.

-

Pyridine Ring: Attached to the acetamide group, pyridine rings are common in medicinal chemistry due to their ability to participate in various biological interactions.

Synthesis

The synthesis of such compounds typically involves multiple steps, including the formation of the pyridazine ring, attachment of the methoxyphenyl group, and introduction of the acetamide and pyridine moieties. Common methods involve condensation reactions and nucleophilic substitutions.

Potential Biological Activities

Compounds with similar structures have shown potential in various therapeutic areas:

-

Antimicrobial Activity: Pyridazine derivatives have been explored for their antimicrobial properties, which could be beneficial in developing new antibiotics.

-

Anti-inflammatory Activity: Some heterocyclic compounds have demonstrated anti-inflammatory effects, making them candidates for treatments targeting inflammatory diseases .

-

Antiviral Activity: The presence of nitrogen-rich heterocycles in some compounds suggests potential antiviral properties, which could be explored further .

Research Findings and Data

While specific research findings on 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide are not available, similar compounds have been studied extensively:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume